molecular formula C16H18N2O3 B5838393 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B5838393
M. Wt: 286.33 g/mol
InChI Key: FIXACCRITJENIW-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Methylphenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-phenylurea

Uniqueness: Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-9-15(21-3)14(10-11)18-16(19)17-12-5-7-13(20-2)8-6-12/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXACCRITJENIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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